A Technical Guide to the Physicochemical Characteristics of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde
A Technical Guide to the Physicochemical Characteristics of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde
Abstract
7-Ethyl-1-methyl-1H-indole-3-carbaldehyde is a substituted indole derivative of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. As a functionalized heterocyclic compound, it serves as a versatile intermediate for the synthesis of more complex molecular architectures, including potential therapeutic agents and biologically active probes.[1][2] The precise characterization of its physicochemical properties is paramount for its effective utilization in drug design, process development, and formulation. This guide provides a comprehensive technical overview of the structural, physical, and spectroscopic properties of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde. It outlines robust, field-proven experimental protocols for determining its key characteristics, explains the scientific rationale behind these methodologies, and presents a predicted spectroscopic profile to aid in its unambiguous identification and quality control. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel indole-based compounds.
Compound Identification and Molecular Structure
The foundational step in characterizing any chemical entity is the unambiguous confirmation of its identity and structure. 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde belongs to the N-alkylated indole class, which are known scaffolds in a wide array of bioactive compounds.[1] The structure features an indole core, substituted at the C7 position with an ethyl group, at the N1 position with a methyl group, and at the C3 position with a formyl (carbaldehyde) group. This specific substitution pattern dictates its electronic properties, reactivity, and steric profile.
| Identifier | Value |
| IUPAC Name | 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde |
| Molecular Formula | C₁₂H₁₃NO |
| Molecular Weight | 187.24 g/mol |
| CAS Number | Not available in searched literature. |
Synthetic Rationale: The Vilsmeier-Haack Reaction
The synthesis of indole-3-carbaldehydes is most classically and efficiently achieved via the Vilsmeier-Haack reaction.[3][4] This method is the logical and field-proven choice for the formylation of electron-rich aromatic and heteroaromatic systems like N-alkylated indoles.[5][6]
Causality of Experimental Choice: The indole nucleus, particularly at the C3 position, is highly nucleophilic due to the electron-donating nature of the nitrogen atom. The Vilsmeier-Haack reaction capitalizes on this by generating a mild electrophile, the Vilsmeier reagent (a chloroiminium salt), in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[4] This electrophile is reactive enough to engage the indole ring but selective enough to avoid unwanted side reactions, leading to clean C3-formylation.[6] Subsequent hydrolysis of the resulting iminium intermediate liberates the desired aldehyde.
Below is a logical workflow for the synthesis of the title compound starting from the precursor, 7-ethyl-1-methyl-1H-indole.
Caption: Logical workflow for the Vilsmeier-Haack formylation.
Core Physicochemical Properties
A summary of the core physicochemical properties is presented below. As specific experimental data for this exact molecule is not widely published, many values must be determined empirically using the standardized protocols detailed in Section 4.
| Property | Value / Description | Rationale / Reference |
| Appearance | Predicted to be a pale yellow to brown crystalline solid. | Based on analogs like 7-methyl-1H-indole-3-carbaldehyde. |
| Melting Point | To be determined experimentally. Analogs melt at high temperatures (e.g., 193-214 °C). | See Protocol 4.1.[7][8][9] |
| Boiling Point | Not applicable; likely to decompose at high temperatures before boiling at atmospheric pressure. | High molecular weight, crystalline solid. |
| Solubility | Predicted to be soluble in polar organic solvents (DMSO, DMF, ethanol) and sparingly soluble in water and non-polar solvents. | Based on the polar indole and aldehyde moieties combined with non-polar alkyl groups.[8][10] |
Experimental Protocols for Characterization
The trustworthiness of any new compound in a research or development pipeline relies on its rigorous and reproducible characterization. The following protocols are self-validating systems for determining key physical properties.
Melting Point Determination
Expertise & Rationale: The melting point is a critical indicator of a compound's purity.[11] A pure crystalline solid will exhibit a sharp melting range (typically < 2 °C), whereas impurities will cause both a depression and a broadening of this range. This protocol uses a modern digital melting point apparatus for accuracy and reproducibility.
Detailed Protocol:
-
Sample Preparation: Ensure the sample is completely dry.[11] Place a small amount of the crystalline compound onto a clean, dry watch glass and crush it into a fine, homogeneous powder using a spatula.
-
Capillary Loading: Invert a capillary tube (one end sealed) and press the open end into the powder. Tap the sealed end gently on a hard surface to pack the powder down to a height of 2-3 mm.[12]
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Rapid Pre-Screen (Optional): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to find a rough range. Allow the apparatus to cool significantly before the precise measurement.[13]
-
Precise Measurement: Heat the block to a temperature approximately 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.[13][14]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating at the slow rate and record the temperature at which the last crystal melts into a transparent liquid (T₂). The melting point is reported as the range T₁ – T₂.
-
Validation: Repeat the measurement with two additional samples to ensure consistency. The results should be within 1 °C of each other.
Caption: Workflow for precise melting point determination.
Solubility Profiling
Expertise & Rationale: Understanding a compound's solubility is critical for selecting appropriate solvents for reactions, purification (crystallization), and formulation for biological assays. This protocol systematically evaluates solubility in a range of common laboratory solvents, moving from polar to non-polar.
Detailed Protocol:
-
Sample Preparation: Weigh approximately 5-10 mg of the compound into a small vial or test tube.
-
Solvent Addition: Add 0.5 mL of the chosen solvent to the vial.
-
Agitation: Vigorously agitate the mixture (e.g., using a vortex mixer) for 30-60 seconds.
-
Observation: Visually inspect the mixture.
-
Soluble: A clear, homogeneous solution with no visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid remains largely unchanged.
-
-
Systematic Testing: Perform the test sequentially with the following solvents to build a comprehensive profile:
-
Water (H₂O)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Acetone
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Toluene
-
Hexanes
-
-
Aqueous pH Effects: If insoluble in water, test solubility in 5% aqueous HCl (to check for basic groups) and 5% aqueous NaOH (to check for acidic groups). Given the structure, no significant change is expected.
-
Data Recording: Record the results for each solvent in a structured table.
Caption: Basic workflow for solubility testing in a single solvent.
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation. While experimental spectra for 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde were not found, a reliable predicted profile can be constructed based on well-established principles and data from analogous structures.[15][16][17][18]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Aldehyde H (CH O) | 9.9 - 10.1 | Singlet (s) | 1H | Highly deshielded proton of the formyl group. |
| Indole H2 | 7.7 - 7.9 | Singlet (s) | 1H | Proton at C2, adjacent to N1 and the aldehyde group. |
| Indole H4/H5/H6 | 7.1 - 7.5 | Multiplet (m) | 3H | Aromatic protons on the benzene portion of the indole ring. |
| N-Methyl H (N-CH₃ ) | 3.8 - 4.0 | Singlet (s) | 3H | Methyl group directly attached to the electron-withdrawing indole nitrogen. |
| Ethyl CH₂ (Ar-CH₂ CH₃) | 2.8 - 3.0 | Quartet (q) | 2H | Methylene protons adjacent to the aromatic ring and coupled to the methyl group. |
| Ethyl CH₃ (Ar-CH₂CH₃ ) | 1.3 - 1.5 | Triplet (t) | 3H | Methyl protons of the ethyl group, coupled to the methylene group. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| Carbonyl C (C =O) | 184 - 186 | Highly deshielded aldehyde carbonyl carbon.[19] |
| Indole C7a/C3a (bridgehead) | 136 - 138 | Quaternary carbons at the ring fusion. |
| Indole C2 | 137 - 139 | Carbon adjacent to N1, significantly influenced by the aldehyde. |
| Indole C4/C5/C6/C7 | 110 - 130 | Aromatic carbons of the benzene and pyrrole rings. |
| Indole C3 | 117 - 119 | Carbon bearing the formyl group. |
| N-Methyl C (N-C H₃) | 33 - 35 | Aliphatic carbon attached to nitrogen. |
| Ethyl C H₂ | 24 - 26 | Aliphatic methylene carbon. |
| Ethyl C H₃ | 14 - 16 | Aliphatic methyl carbon. |
Predicted Infrared (IR) Spectrum
| Frequency (cm⁻¹) | Vibration | Intensity | Rationale |
| ~3100-3000 | Aromatic C-H Stretch | Medium | C-H bonds on the indole ring. |
| ~2970-2850 | Aliphatic C-H Stretch | Medium | C-H bonds of the ethyl and N-methyl groups. |
| ~2850 & ~2750 | Aldehyde C-H Stretch | Medium-Weak | Characteristic Fermi doublet for the aldehyde C-H bond.[20][21] |
| ~1670-1690 | C=O Stretch (Aldehyde) | Strong, Sharp | Key diagnostic peak for the conjugated aldehyde carbonyl group. [22][23] |
| ~1600, ~1470 | Aromatic C=C Stretch | Medium-Strong | Vibrations of the carbon-carbon bonds within the indole ring system.[24] |
Mass Spectrometry (MS)
In Electron Ionization Mass Spectrometry (EI-MS), the primary peak expected is the molecular ion (M⁺).
-
Expected Molecular Ion (M⁺): m/z = 187
-
Key Fragmentation: A characteristic fragmentation pattern for indole derivatives involves the loss of substituent groups.[25][26] A potential major fragment would be the loss of the formyl group (CHO, 29 Da) leading to a fragment at m/z = 158. Further fragmentation of the ethyl group could also be observed.
Medicinal Chemistry Context and Significance
The indole-3-carbaldehyde scaffold is a cornerstone in drug discovery.[27] Its derivatives are precursors to a multitude of biologically active molecules, including those with anti-inflammatory, anti-cancer, and antimicrobial properties.[1][28] The aldehyde functionality serves as a versatile chemical handle for further elaboration through reactions like condensation, oxidation, reduction, and the formation of Schiff bases, allowing for the rapid generation of compound libraries for screening.[27] The specific substitutions at the N1 and C7 positions, as seen in 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde, are strategic modifications designed to modulate lipophilicity, metabolic stability, and target binding affinity, making this a compound of high value for synthetic and medicinal chemistry programs.
Conclusion
This technical guide has provided a detailed framework for understanding and characterizing 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde. While published experimental data is scarce, its physicochemical properties can be reliably predicted based on established chemical principles and definitively determined through the robust experimental protocols outlined herein. The provided synthetic rationale, detailed methodologies for physical characterization, and comprehensive predicted spectroscopic profile serve as a valuable, actionable resource for scientists. Rigorous application of these methods will ensure the quality and integrity of this important chemical intermediate, paving the way for its successful application in research and development.
References
-
Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A. and Bauchat, P. (2016) Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
-
Zhang, Q., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(3), 89.
-
University of Calgary. (n.d.). Melting point determination.
-
Chen, S., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8109.
-
International Journal of Creative Research Thoughts. (2023). Melting Point Of Organic Compounds: A Comprehensive Guide. IJCRT, 11(10).
-
Umar, M. I., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Current Organic Chemistry, 28.
-
Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.
-
University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point.
-
LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
-
Dong, V. M., & Riedel, J. (2017). Video: Melting Point Determination of Solid Organic Compounds. JoVE.
-
Clarion University. (n.d.). DETERMINATION OF MELTING POINTS.
-
Preprints.org. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci.
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate.
-
UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions.
-
University of Calgary. (n.d.). IR: aldehydes.
-
Budovská, M., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3328.
-
ResearchGate. (n.d.). Variations in characteristic FTIR peaks of isolated aromatic hydrogen (850 cm-1).
-
Solubility of Things. (n.d.). Indole-3-carboxaldehyde.
-
Ishizaki, M., et al. (1993). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1.
-
BenchChem. (2025). Comparative Analysis of the 13C NMR Spectrum of Substituted Indoles.
-
BenchChem. (2025). Technical Support Center: Formylation Reactions of N-Substituted Indoles.
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.
-
NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-.
-
Ge, Z., et al. (2006). Synthesis of substituted indole-3-carboxaldehyde derivatives. ResearchGate.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
-
Patil, S. B., & Patil, D. B. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
-
Wikipedia. (n.d.). Indole-3-carbaldehyde.
-
Sayeeda, Z. (2022). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries.
-
PubChem. (n.d.). 7-methyl-1H-indole-3-carbaldehyde.
-
Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 38(22), 4002-4005.
-
Sigma-Aldrich. (n.d.). 1-Methylindole-3-carboxaldehyde 97%.
-
ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
-
Joseph-Nathan, P., et al. (1987). 13C NMR spectroscopy of indole derivatives. R Discovery.
-
ChemicalBook. (n.d.). Indole-3-carboxaldehyde.
-
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(3), 1393-1406.
-
Chemsrc. (n.d.). 7-Methyl-1H-indole-3-carbaldehyde.
-
Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 643-649.
-
Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
-
Joseph-Nathan, P., et al. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2).
-
MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Catalysts, 10(1), 107.
-
ChemicalBook. (n.d.). 7-METHYLINDOLE-3-CARBOXALDEHYDE(4771-50-0) 1H NMR spectrum.
-
NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-.
-
PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde.
Sources
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 8. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 9. 7-Methyl-1H-indole-3-carbaldehyde | CAS#:4771-50-0 | Chemsrc [chemsrc.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 14. ijcrt.org [ijcrt.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 19. m.youtube.com [m.youtube.com]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. uanlch.vscht.cz [uanlch.vscht.cz]
- 24. researchgate.net [researchgate.net]
- 25. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 26. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. derpharmachemica.com [derpharmachemica.com]
